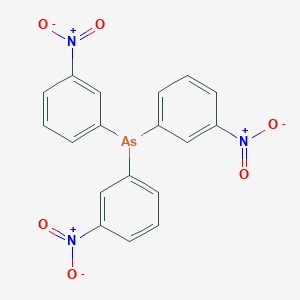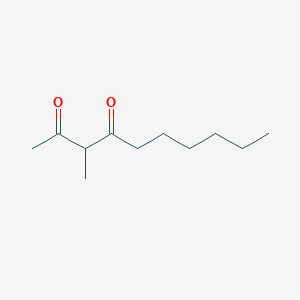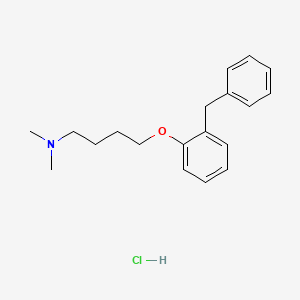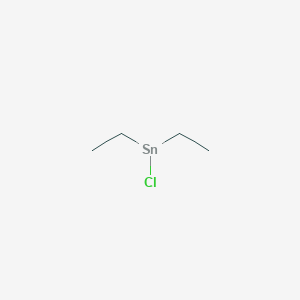
3-(3-Methylphenyl)-2,3-dimorpholin-4-yl-1-phenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methylphenyl)-2,3-dimorpholin-4-yl-1-phenylpropan-1-one is a complex organic compound with a unique structure that includes a methylphenyl group, a dimorpholinyl group, and a phenylpropanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylphenyl)-2,3-dimorpholin-4-yl-1-phenylpropan-1-one typically involves multi-step organic reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of specific catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Methylphenyl)-2,3-dimorpholin-4-yl-1-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(3-Methylphenyl)-2,3-dimorpholin-4-yl-1-phenylpropan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme interactions or as a probe to investigate biological pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 3-(3-Methylphenyl)-2,3-dimorpholin-4-yl-1-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 3-(3-Methylphenyl)-2,3-dimorpholin-4-yl-1-phenylpropan-1-one include:
3-Methylmethcathinone: A synthetic cathinone with a similar methylphenyl group.
Phenylpiperazines: Compounds containing a phenylpiperazine skeleton, which share structural similarities.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
6281-87-4 |
|---|---|
Fórmula molecular |
C24H30N2O3 |
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
3-(3-methylphenyl)-2,3-dimorpholin-4-yl-1-phenylpropan-1-one |
InChI |
InChI=1S/C24H30N2O3/c1-19-6-5-9-21(18-19)22(25-10-14-28-15-11-25)23(26-12-16-29-17-13-26)24(27)20-7-3-2-4-8-20/h2-9,18,22-23H,10-17H2,1H3 |
Clave InChI |
ITRIZILBESUUJP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C(C(C(=O)C2=CC=CC=C2)N3CCOCC3)N4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


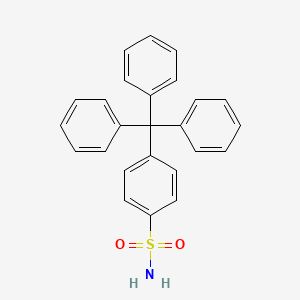
![Methyl 4-[3-(3,3-dimethylbutanamido)phenyl]-1,6-dimethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B14722049.png)
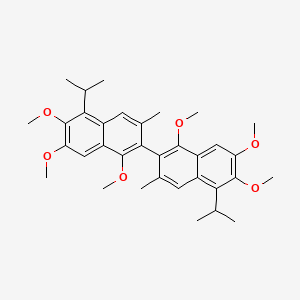
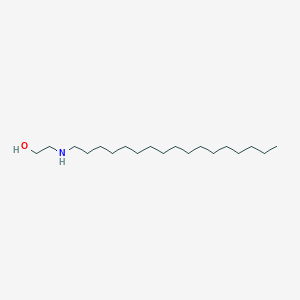

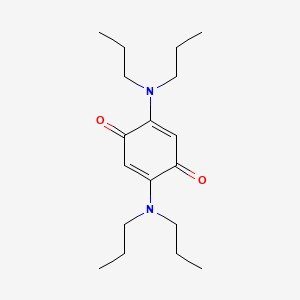
![2-[2-(Aziridin-1-yl)ethyl]pyridine](/img/structure/B14722066.png)
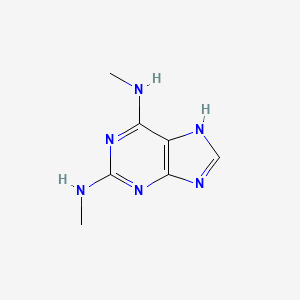
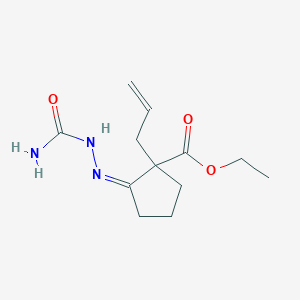
![3-Methylbenzo[f][1,7]naphthyridine](/img/structure/B14722090.png)
